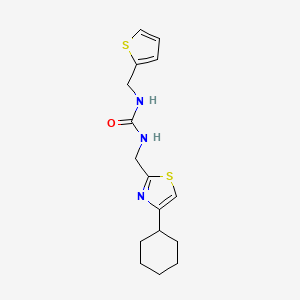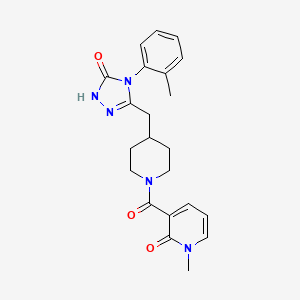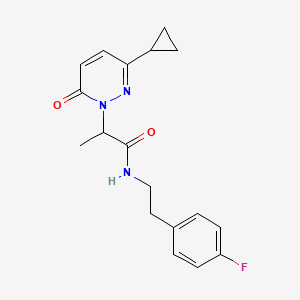
2-bromo-5-methoxy-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-5-methoxy-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide, also known as BMEB, is a compound that has gained attention in scientific research due to its potential pharmacological properties. BMEB is a benzamide derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mechanism Of Action
The exact mechanism of action of 2-bromo-5-methoxy-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide is not fully understood. However, it has been suggested that 2-bromo-5-methoxy-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide may exert its pharmacological effects through the modulation of certain enzymes, such as histone deacetylases and protein tyrosine phosphatases.
Biochemical and Physiological Effects
2-bromo-5-methoxy-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of histone acetylation in cells, which may contribute to its anticonvulsant and anticancer activity. 2-bromo-5-methoxy-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide has also been shown to modulate the activity of certain enzymes involved in cellular signaling pathways, which may contribute to its pharmacological effects.
Advantages And Limitations For Lab Experiments
2-bromo-5-methoxy-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide has several advantages and limitations for use in lab experiments. One advantage is that it has been shown to have potent pharmacological effects in various assays, making it a useful tool compound for drug discovery. However, one limitation is that its mechanism of action is not fully understood, which may hinder its use in certain experiments.
Future Directions
There are several future directions for research on 2-bromo-5-methoxy-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide. One direction is to further elucidate its mechanism of action, which may provide insights into its potential pharmacological applications. Another direction is to study its potential use as a therapeutic agent for the treatment of epilepsy and cancer. Additionally, further research may be conducted to explore its potential as a tool compound for drug discovery.
Synthesis Methods
2-bromo-5-methoxy-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide has been synthesized through different methods, including the reaction between 2-bromo-5-methoxybenzoic acid and 2-(2-oxopyrimidin-1(2H)-yl)ethylamine in the presence of coupling agents. The synthesis of 2-bromo-5-methoxy-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide has also been achieved through a one-pot, three-component reaction of 2-bromo-5-methoxybenzoic acid, 2-(2-oxopyrimidin-1(2H)-yl)ethylamine, and N,N-dimethylformamide dimethyl acetal.
Scientific Research Applications
2-bromo-5-methoxy-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide has been studied for its potential applications in scientific research. It has been shown to have anticonvulsant activity in animal models, making it a potential candidate for the treatment of epilepsy. 2-bromo-5-methoxy-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide has also been studied for its potential anticancer activity, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, 2-bromo-5-methoxy-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide has been studied for its potential use as a tool compound in drug discovery, as it has been shown to modulate the activity of certain enzymes.
properties
IUPAC Name |
2-bromo-5-methoxy-N-[2-(2-oxopyrimidin-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3O3/c1-21-10-3-4-12(15)11(9-10)13(19)16-6-8-18-7-2-5-17-14(18)20/h2-5,7,9H,6,8H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPCDKKNDHMKSIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCCN2C=CC=NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-5-methoxy-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2423594.png)
![6-((2,6-dichlorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2423595.png)
![1-[(2,6-dichlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2423596.png)
![2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2423602.png)

![methyl 3-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)thiophene-2-carboxylate](/img/structure/B2423605.png)


![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-1,2,3-triazole-5-carboxylic acid](/img/structure/B2423610.png)


![3-(1-(2-(trifluoromethoxy)benzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2423614.png)

